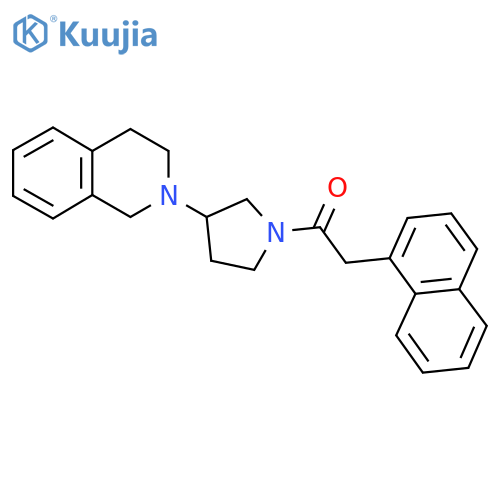Cas no 2034488-99-6 (1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone)

2034488-99-6 structure
商品名:1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone
- F6472-8276
- 2-(naphthalen-1-yl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]ethan-1-one
- AKOS025316788
- 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone
- 2034488-99-6
-
- インチ: 1S/C25H26N2O/c28-25(16-21-10-5-9-20-7-3-4-11-24(20)21)27-15-13-23(18-27)26-14-12-19-6-1-2-8-22(19)17-26/h1-11,23H,12-18H2
- InChIKey: JPFCATXGIQOORL-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1=CC=CC2C=CC=CC1=2)N1CCC(C1)N1CC2C=CC=CC=2CC1
計算された属性
- せいみつぶんしりょう: 370.204513457g/mol
- どういたいしつりょう: 370.204513457g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 28
- 回転可能化学結合数: 3
- 複雑さ: 549
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 23.6Ų
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6472-8276-40mg |
2-(naphthalen-1-yl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]ethan-1-one |
2034488-99-6 | 90%+ | 40mg |
$140.0 | 2023-07-05 | |
| Life Chemicals | F6472-8276-10μmol |
2-(naphthalen-1-yl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]ethan-1-one |
2034488-99-6 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
| Life Chemicals | F6472-8276-2μmol |
2-(naphthalen-1-yl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]ethan-1-one |
2034488-99-6 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
| Life Chemicals | F6472-8276-20μmol |
2-(naphthalen-1-yl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]ethan-1-one |
2034488-99-6 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
| Life Chemicals | F6472-8276-5μmol |
2-(naphthalen-1-yl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]ethan-1-one |
2034488-99-6 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
| Life Chemicals | F6472-8276-1mg |
2-(naphthalen-1-yl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]ethan-1-one |
2034488-99-6 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
| Life Chemicals | F6472-8276-3mg |
2-(naphthalen-1-yl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]ethan-1-one |
2034488-99-6 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
| Life Chemicals | F6472-8276-4mg |
2-(naphthalen-1-yl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]ethan-1-one |
2034488-99-6 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
| Life Chemicals | F6472-8276-30mg |
2-(naphthalen-1-yl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]ethan-1-one |
2034488-99-6 | 90%+ | 30mg |
$119.0 | 2023-07-05 | |
| Life Chemicals | F6472-8276-50mg |
2-(naphthalen-1-yl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]ethan-1-one |
2034488-99-6 | 90%+ | 50mg |
$160.0 | 2023-07-05 |
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone 関連文献
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
2034488-99-6 (1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone) 関連製品
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
